molecular formula C5H9ClO3 B029452 Chloromethyl isopropyl carbonate CAS No. 35180-01-9

Chloromethyl isopropyl carbonate

Cat. No. B029452
M. Wt: 152.57 g/mol
InChI Key: JHYNXXBAHWPABC-UHFFFAOYSA-N
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Patent
USRE038333E1

Procedure details

To a cold solution (approximately 10° C.) of chloromethylchloroformate (65 mL) in diethyl ether (1.4 L) was added isopropanol (56 mL) followed by a dropwise addition of pyridine (60 mL). After the addition the cold bath was removed and the reaction mixture was stirred for 18 h. The reaction mixture was poured into a separation funnel containing cold water (100 mL). The ether layer was separated and washed with water (100 mL×2) and then dried over Na2SO4. Evaporation of the solvent furnished the chloromethyl isopropyl carbonate (107 g, 95%). Chloromethyl isobutyl carbonate, chloromethyl neopentyl carbonate, chloromethyl tert butyl carbonate and chloromethyl 3-pentyl carbonate are prepared in a similar manner.
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][O:3][C:4](Cl)=[O:5].[CH:7]([OH:10])([CH3:9])[CH3:8].N1C=CC=CC=1>C(OCC)C>[C:4](=[O:5])([O:10][CH:7]([CH3:9])[CH3:8])[O:3][CH2:2][Cl:1]

Inputs

Step One
Name
Quantity
65 mL
Type
reactant
Smiles
ClCOC(=O)Cl
Name
Quantity
56 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
1.4 L
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the cold bath
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into a separation funnel
ADDITION
Type
ADDITION
Details
containing cold water (100 mL)
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
WASH
Type
WASH
Details
washed with water (100 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(OCCl)(OC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 107 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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